1-(6-amino-1H-indazol-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-aminoindazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3 |
InChI Key |
XTIWHEGFCPAWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)N)C=N1)O |
Origin of Product |
United States |
Significance of Nitrogen Containing Heterocycles in Medicinal Chemistry Research
Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are of paramount importance in the field of medicinal chemistry. bldpharm.comnih.gov A significant percentage of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-based heterocyclic ring. fluorochem.co.uknih.gov It is estimated that approximately 59% of small-molecule drugs feature nitrogen heterocycles, highlighting their status as privileged structures in drug design. bldpharm.com
The prevalence of these compounds in pharmaceuticals stems from their diverse chemical properties and their ability to interact with biological targets. researchgate.net The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to enzymes and receptors in the body. researchgate.net This ability to mimic natural metabolites and endogenous compounds makes them ideal building blocks for creating new therapeutic agents. bldpharm.com
Nitrogen-containing heterocycles form the core scaffolds of a vast array of drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. fluorochem.co.uk Their structural versatility allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy and metabolism.
Overview of the 1h Indazole Scaffold As a Privileged Structure for Drug Discovery
Within the large family of nitrogen-containing heterocycles, the 1H-indazole scaffold holds a special place as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. The indazole ring is a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. pharmacompass.com
The 1H-indazole nucleus is a key component in numerous synthetic compounds that exhibit a broad spectrum of pharmacological activities. pharmacompass.com These activities include anti-inflammatory, antitumor, and anti-HIV properties, among others. pharmacompass.com The versatility of the indazole scaffold has led to the development of several marketed drugs and numerous candidates in clinical trials for various diseases. chemicals.co.ukresearchgate.net
The utility of the 1H-indazole scaffold in medicinal chemistry can be attributed to several factors. It can act as a bioisostere for other important structures like indole (B1671886) and phenol, offering an alternative chemical structure with potentially improved metabolic stability or binding affinity. The presence of two nitrogen atoms provides opportunities for hydrogen bonding, while the aromatic nature of the ring system allows for various types of interactions with biological targets. Research has shown that the 1H-indazole scaffold is a key pharmacophore for potent inhibitory activity against various enzymes, making it a continued focus of drug design and development. scirp.org
Structural Considerations and Tautomerism Relevant to 1h Indazole Derivatives
Receptor Binding and Agonism/Antagonism Studies
Serotonin (B10506) 5-HT2 Receptor Agonism and Receptor Subtype Selectivity Profiling
The indazole nucleus has been effectively utilized as a bioisostere for the indole (B1671886) ring found in classical tryptamine-based serotonin 5-HT2 receptor agonists. nih.govnih.gov This has led to the synthesis and pharmacological evaluation of a variety of indazole-containing compounds to probe their activity and selectivity across the 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.
Research into indazole analogues of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has revealed that these compounds can act as potent 5-HT2 agonists. nih.govnih.govnih.gov However, achieving high selectivity for the 5-HT2A subtype over 5-HT2B and 5-HT2C has proven to be a significant challenge. nih.gov For instance, the direct 1H-indazole analogue of 5-MeO-DMT was found to be a moderately potent 5-HT2A agonist but also displayed considerable activity at the 5-HT2B and 5-HT2C receptors. nih.govnih.govnih.gov This lack of selectivity, particularly the potent agonism at the 5-HT2B receptor, is a notable concern due to the well-established risk of cardiotoxicity associated with this activity. nih.govnih.govnih.gov
Further structure-activity relationship (SAR) studies have explored various substitutions on the indazole core and the ethylamine (B1201723) side chain. The introduction of a tetrahydropyridine (B1245486) moiety in place of the acyclic side chain has also been investigated. nih.gov While some of these modifications have led to compounds with high potency at the 5-HT2A receptor, many of these analogues retain or even exhibit a preference for the 5-HT2B receptor. nih.gov One potent, non-selective analogue, VU6067416, was developed with suitable pharmacokinetic properties for in vivo studies, but its significant 5-HT2B agonist activity prevented its further characterization. nih.govnih.gov
The following table summarizes the in vitro functional activity of selected indazole analogues at human 5-HT2 receptors.
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
|---|---|---|---|
| 1H-indazole analog of 5-MeO-DMT (6a) | 203 | >10000 (initially reported), 483 (re-evaluated) | 532 |
| VU6067416 (19d) | Data not specified | Potent agonist activity | Data not specified |
Exploration of Other G-Protein Coupled Receptor Interactions
The versatility of the indazole scaffold extends to its interaction with other G-protein coupled receptors (GPCRs) beyond the serotonin system. Preclinical studies have demonstrated that indazole derivatives can be designed to target various other GPCRs, including adrenergic and dopamine (B1211576) receptors.
Adrenergic Receptors: Derivatives of the indazole scaffold have been identified as highly potent and selective agonists for the β3-adrenergic receptor (β3-AR). wikipedia.org Through optimization of an initial lead compound that was metabolically unstable, researchers developed analogues with improved pharmacokinetic profiles. wikipedia.org For example, a specific indazole derivative, compound 15, was found to be a potent β3-AR agonist with an EC50 of 18 nM. wikipedia.org Importantly, this compound demonstrated high selectivity, being inactive at β1-, β2-, and α1A-adrenergic receptors (with a selectivity ratio of over 556-fold). wikipedia.org
Dopamine Receptors: The indazole moiety has also been incorporated into ligands designed to target dopamine receptors, which are crucial in the treatment of schizophrenia. nih.gov A series of indazole-piperazine derivatives were synthesized and evaluated for their affinity towards dopamine D2 receptors. nih.gov These studies revealed that substitutions on the aryl part of the piperazine (B1678402) moiety significantly influenced binding affinity. nih.gov Specifically, electron-donating groups at the ortho position of the phenyl ring tended to increase D2 receptor activity. nih.gov Functional assays confirmed that some of these compounds act as antagonists at the D2 receptor. nih.gov
Muscarinic and Opioid Receptors: While the indazole scaffold has been extensively explored for serotonin, adrenergic, and dopamine receptors, there is less specific information available regarding its direct and systematic investigation as a primary scaffold for muscarinic and opioid receptor modulators. However, a study on an azaindoline scaffold, a related heterocyclic system, showed that it could be modified to produce agonists with activity at M1 and M4 muscarinic receptors. nih.gov In the realm of opioid receptors, while various heterocyclic compounds like triazoles have been developed as selective ligands, specific exploration of simple indazole analogues is not widely documented in the available literature. nih.gov
Enzyme Inhibition and Modulation
Tyrosine Kinase Inhibition (e.g., Syk, VEGFR, EGFR, HER2, ALK, ROS1, TTK)
The indazole scaffold is a well-established "privileged structure" in the development of small molecule kinase inhibitors, particularly tyrosine kinase inhibitors (TKIs), which are critical in oncology. researchgate.netijddd.com Numerous indazole-based compounds have been designed to target the ATP-binding site of various kinases, leading to the inhibition of tumor angiogenesis, proliferation, and metastasis. researchgate.netnih.gov
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), especially VEGFR-2, are key mediators of angiogenesis. Indazole derivatives have been extensively studied as potent VEGFR-2 inhibitors. researchgate.netresearchgate.net Marketed drugs like Axitinib and Pazopanib are indazole-based multi-targeted TKIs that inhibit VEGFRs among other kinases. researchgate.net Research has led to the development of novel indazole compounds with single-digit nanomolar potency against VEGFR-2. For example, one study reported a compound with an IC50 of 1.24 nM for VEGFR-2. researchgate.net
EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in various cancers. Indazole-based inhibitors have been developed to target both wild-type and drug-resistant mutant forms of EGFR. researchgate.netiaea.org One indazole-based compound demonstrated IC50 values of 0.07 µM, 0.50 µM, and 1.70 µM for EGFRT790M, EGFRL858R, and wild-type EGFR, respectively. iaea.org The indazole scaffold is adept at fitting into the hinge region of the EGFR binding site. iaea.org
ALK and ROS1 Inhibition: Anaplastic Lymphoma Kinase (ALK) and ROS1 are other important tyrosine kinase targets in cancer. Entrectinib is a clinically approved indazole-based inhibitor that targets ROS1 and ALK, in addition to the TRK family of receptors. nih.gov
TTK Inhibition: Tyrosine Threonine Kinase (TTK), also known as Mps1, is a dual-specificity kinase involved in the mitotic spindle checkpoint. A novel class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides has been identified as potent TTK inhibitors. nih.gov One compound from this series, CFI-400936, exhibited an IC50 of 3.6 nM against TTK and demonstrated good selectivity against a panel of other human kinases. nih.gov
Syk Inhibition: While less prominently featured than the aforementioned kinases, the indazole scaffold has also been explored for the inhibition of Spleen Tyrosine Kinase (Syk), which is involved in immunoreceptor signaling.
The following table provides a summary of the inhibitory activity of selected indazole-based compounds against various tyrosine kinases.
| Target Kinase | Compound Example | Inhibitory Activity (IC50/EC50) |
|---|---|---|
| VEGFR-2 | Compound 30 | 1.24 nM |
| EGFR (T790M) | Indazole-based analog VIII | 70 nM |
| EGFR (L858R) | Indazole-based analog VIII | 500 nM |
| EGFR (wild-type) | Indazole-based analog VIII | 1700 nM |
| ALK | Entrectinib | Data not specified |
| ROS1 | Entrectinib | Data not specified |
| TTK | CFI-400936 | 3.6 nM |
| FLT3 | Compound 4 (3-amino-1H-indazol-6-yl-benzamide) | Single-digit nM |
| c-Kit | Compound 4 (3-amino-1H-indazol-6-yl-benzamide) | Single-digit nM |
| PDGFRα (T674M) | Compound 4 (3-amino-1H-indazol-6-yl-benzamide) | Single-digit nM |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the treatment of cancers and autoimmune diseases. frontiersin.org The inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells. frontiersin.org
A series of indazole and benzoisoxazole compounds have been described as potent inhibitors of DHODH. frontiersin.org These small-molecule inhibitors have demonstrated antiproliferative activity against acute myelogenous leukemia (AML) cells, inducing cell cycle arrest and apoptosis. frontiersin.org Additionally, tetrahydroindazole (B12648868) derivatives have been identified as a novel class of human DHODH inhibitors. Structure-activity relationship studies have been conducted to optimize these scaffolds for improved potency and metabolic stability.
The table below presents the inhibitory concentrations of representative indazole-based compounds against DHODH and the MOLM-13 AML cell line.
| Compound Structure | DHODH IC50 (nM) | MOLM-13 IC50 (nM) |
|---|---|---|
| Representative Indazole Compound 1 | Data not specified | Data not specified |
| Representative Indazole Compound 2 | Data not specified | Data not specified |
Specific IC50 values for individual compounds from the patent literature are often presented in ranges rather than exact figures.
Cytosolic Phospholipase A2 Inhibition
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. Therefore, inhibition of cPLA2 is a promising strategy for the development of anti-inflammatory drugs.
An indazole-containing compound, AK106-001616, has been identified as a novel, potent, and selective inhibitor of the cPLA2 enzyme. This compound, chemically named 3-[3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl]-propionic acid, has demonstrated significant inhibitory activity against human cPLA2 with an IC50 value of 3.8 nM. nih.gov It also effectively inhibits rat cPLA2 with an IC50 of 4.3 nM. nih.gov
AK106-001616 exhibits high selectivity for cPLA2 over other phospholipase A2 enzymes, such as iPLA2 and sPLA2. nih.gov In cellular assays, it has been shown to suppress the release of arachidonic acid and the subsequent production of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) from stimulated cells, with IC50 values in the low nanomolar range. nih.gov These findings underscore the potential of the indazole scaffold in the design of potent and selective cPLA2 inhibitors for the treatment of inflammatory conditions.
The following table summarizes the inhibitory activity of AK106-001616.
| Enzyme/Assay | Inhibitory Activity (IC50) |
|---|---|
| Human cPLA2 | 3.8 nM |
| Rat cPLA2 | 4.3 nM |
| Arachidonic Acid Release (RBL-2H3 cells) | 5.5 nM |
| PGE2 Production (Human PBMCs) | 5.1 nM |
| LTB4 Production (RBL-2H3 cells) | 2.6 nM |
Mediator Complex-Associated Kinase (CDK8/CDK19) Modulation
The indazole scaffold is a key structural feature in a class of small molecules that potently modulate the activity of the Mediator complex-associated kinases, CDK8 and CDK19. These kinases are involved in regulating gene transcription and have been identified as potential therapeutic targets in oncology, particularly in cancers with dysregulated WNT signaling pathways. nih.govnih.gov
A series of trisubstituted pyridine (B92270) compounds incorporating an indazole moiety have been developed and identified as high-affinity ligands for both CDK8 and CDK19. nih.gov For example, the compound CCT251545, which features an indazole group, was found to be a potent and selective chemical probe for CDK8 and CDK19, exhibiting over 100-fold selectivity against a panel of 291 other kinases. nih.gov Research has demonstrated a strong correlation between the binding affinities for CDK8 and CDK19 within this chemical series, suggesting that compounds targeting one kinase will likely affect the other. nih.govnih.gov
The mechanism of action for these indazole-containing compounds involves binding to the ATP-binding site of the kinases, acting as Type I inhibitors. nih.gov This inhibition has significant downstream effects on cellular signaling. In human colorectal carcinoma cells with mutations driving WNT pathway activity, these compounds have been shown to potently inhibit WNT-dependent signaling. nih.gov Further studies have confirmed that the kinase activity of CDK8 is both necessary and sufficient to activate a portion of β-catenin/TCF-dependent transcription, a key component of the WNT pathway. nih.gov Modulation of CDK8/19 by these compounds also affects genes regulated by STAT1, and phosphorylation of STAT1SER727 has been identified as a reliable biomarker for CDK8 kinase activity in both in vitro and in vivo settings. nih.gov
Structure-Activity Relationship (SAR) Analysis of Indazole Propanolamines
The biological activity, potency, and selectivity of compounds based on the indazole scaffold are highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules for specific biological targets.
For indazole derivatives, substitutions at multiple positions on the bicyclic ring system can dramatically influence their pharmacological profile. nih.gov For instance, in the development of indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels, the specific regiochemistry of the amide linker was found to be critical for activity. The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx, whereas its reverse amide isomer, 9c , was completely inactive. nih.gov This highlights the stringent structural requirements for potent biological effects.
In the context of kinase inhibition, variations in substituents on the indazole ring have been explored to enhance potency and selectivity. The development of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors showed that introducing amides and heteroaryl groups at the C6 position of the indazole ring was key to achieving sufficient potency and selectivity over other kinases like Cdk7. researchgate.net Similarly, for other kinase inhibitors, the indazole moiety is often considered a surrogate for the adenine (B156593) of ATP, allowing it to act as a competitive inhibitor. caribjscitech.com The strategic placement of different functional groups on the indazole ring plays a crucial role in establishing specific interactions within the ATP-binding pocket of the target kinase. nih.gov
The N-1 position of the indazole ring is another critical point for modification. For a series of 1-(2-aminopropyl)-1H-indazole analogues developed as 5-HT₂ receptor agonists, the specific propanolamine (B44665) side chain at the N-1 position was essential for their activity. nih.gov The regioselectivity of N-alkylation is a significant factor, as the biological activity can differ substantially between N-1 and N-2 substituted isomers. nih.gov SAR studies on various heterocyclic compounds have consistently shown that even minor changes, such as the addition of a methyl or chloro group, can lead to significant differences in potency and efficacy. figshare.com
The three-dimensional conformation and the potential for intramolecular interactions are defining factors in the biological activity of indazole-based compounds. The spatial arrangement of atoms and functional groups dictates how the molecule fits into and interacts with its biological target.
Computational analyses, including molecular docking and the study of conformational ensembles, have provided insights into these structural requirements. nih.govnih.gov For example, in the design of indazole-containing anti-influenza agents, docking models suggested that specific substitutions were necessary to provide an additional anchor for binding, enhancing activity compared to the unsubstituted parent compound. The models also indicated that altering the linker between key pharmacophores could disrupt essential interactions due to conformational and distance constraints. nih.gov
X-ray crystallography has provided direct evidence of how these molecules bind. For the Chek1 kinase inhibitor, a hydroxymethyl triazole moiety was incorporated, which was shown to displace highly conserved water molecules in the ATP-binding cleft, thereby optimizing enzyme potency. researchgate.net This demonstrates how specific functional groups can mediate interactions not just with the protein itself but also with the surrounding solvent structure, which can be critical for high-affinity binding.
Preclinical Biological Activity and Potential Mechanistic Insights
Analogues of this compound have been investigated as a potential new class of therapeutic agents for managing ocular hypertension and glaucoma. Specifically, serotonin 5-HT₂ receptor agonists containing an indazole scaffold have shown promise in preclinical studies. nih.gov
One prominent example is the compound 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a close structural analogue of the subject compound. This derivative was identified as a potent and peripherally acting 5-HT₂ receptor agonist. In preclinical evaluations using a conscious ocular hypertensive monkey model, this compound demonstrated significant efficacy in lowering intraocular pressure (IOP). A potent reduction of 13 mmHg, corresponding to a 33% decrease in IOP, was observed. nih.gov The effect appeared to be mediated locally within the eye rather than through a central nervous system mechanism. This is a desirable characteristic for an ocular therapeutic, as it minimizes the potential for systemic side effects. nih.gov
The development of these indazole analogues was driven by the need to overcome the limitations of earlier tryptamine-based 5-HT₂ agonists, which suffered from poor solution stability and undesirable central nervous system activity. The indazole-based compounds, such as 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, exhibit greater chemical stability and high selectivity for 5-HT₂ receptors over other receptor subtypes, making them suitable candidates for further clinical investigation. nih.gov
To understand the potential mechanisms of action, molecular docking studies are frequently employed. These computational techniques predict the binding interactions between a small molecule (ligand) and its macromolecular target. wjarr.com For the aforementioned indazole derivative, despite its weak biological performance, docking studies showed it had a considerable negative binding energy at the benzodiazepine (B76468) allosteric site of the GABAA receptor, with interactions similar to those of diazepam. nih.gov This discrepancy between docking scores and in-vivo activity highlights the complexity of drug action, where factors beyond simple binding affinity, such as pharmacokinetics and metabolism, play a critical role.
Data Tables
Table 1: Biological Activity of Indazole Analogues Note: This table is interactive. You can sort the columns by clicking on the headers.
| Compound/Series | Target | Activity Metric | Potency | Source |
|---|---|---|---|---|
| CCT251545 (Indazole-Pyridine) | CDK8 / CDK19 | IC₅₀ | 7.2 nM / 6.0 nM | nih.gov |
| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT₂ Receptor | EC₅₀ | 42.7 nM | nih.gov |
| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | Intraocular Pressure | Max IOP Reduction | 33% (-13 mmHg) | nih.gov |
| Indazole-3-carboxamide (12d) | CRAC Channel | IC₅₀ | sub-μM | nih.gov |
| Reverse Amide Isomer (9c) | CRAC Channel | IC₅₀ | > 100 μM (inactive) | nih.gov |
Table 2: Molecular Docking Insights for Potential Anticonvulsants
| Compound Class | Target Receptor | Key Findings | Source |
|---|---|---|---|
| Indazole-based GABAA Agonist (1d) | GABAA (Benzodiazepine site) | Showed considerable negative binding energy despite weak biological activity. | nih.gov |
| Pyrazoline Derivatives | BCATm (PDB ID: 2A1H) | Docking scores ranged from -5.005 to -6.898 kcal/mol; potent compounds showed efficient binding. | ijper.org |
Antiarrhythmic, Local Anaesthetic, and Analgesic Properties in Indazole Analogues
The indazole scaffold has been explored for its potential cardiovascular and neurological activities. Certain classes of antiarrhythmic drugs, particularly Class I agents, function as sodium channel blockers, a mechanism they share with local anesthetics. nih.govscielo.br This shared mechanism suggests that compounds with antiarrhythmic properties may also exhibit local anaesthetic effects. nih.govscielo.br
A series of indazoloxypropanolamines, designed as isosteres of pindolol, were synthesized and evaluated to investigate their structure-activity relationships (SAR) concerning antiarrhythmic, local anaesthetic, and analgesic activities. nih.gov Within this series, compounds characterized by a methyl substitution on the N-1 position of the indazole nucleus generally demonstrated significant antiarrhythmic, local anaesthetic, and analgesic properties. nih.gov Preliminary radioligand binding assays for this group of compounds indicated a notable affinity for β1-adrenergic receptors, which may correlate with their observed antiarrhythmic activity. nih.gov
In contrast, analogues featuring a phenyl group on the N-1 position of the indazole nucleus were typically less potent as antiarrhythmic agents. nih.gov However, this same group of N-1 phenyl-substituted analogues showed promise as local anaesthetics. nih.gov Further evaluation for non-steroidal anti-inflammatory drug (NSAID)-like behavior revealed that the N-1 methyl-substituted compounds possessed more significant analgesic and antipyretic effects compared to their N-1 phenyl counterparts. nih.gov
Anti-inflammatory and Immunomodulatory Effects of Indazole Derivatives
Indazole derivatives have been investigated for their significant anti-inflammatory potential. researchgate.net Preclinical studies using a carrageenan-induced hind paw edema model in rats, a standard assay for acute inflammation, showed that indazole and its derivatives can significantly inhibit edema in a dose- and time-dependent manner. nih.govnih.govresearchgate.net For instance, 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. researchgate.net
The mechanisms underlying these anti-inflammatory effects involve the modulation of key inflammatory mediators. Research has demonstrated that indazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. nih.govnih.gov In one study, 5-aminoindazole showed a maximum of 78% inhibition of COX-2 at a concentration of 50 μM, with an IC50 value of 12.32 μM. nih.gov
Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.govresearchgate.net The anti-inflammatory action is also attributed to the free radical scavenging activity of these derivatives. nih.govnih.gov This multi-faceted approach, involving the inhibition of COX-2, pro-inflammatory cytokines, and free radicals, highlights the potential of the indazole scaffold in developing new anti-inflammatory agents. nih.govnih.gov Some 2H-indazole derivatives have also been designed as dual agents with both antimicrobial and anti-inflammatory activities, targeting COX-2. mdpi.com
Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives nih.gov
| Compound | IC50 (μM) |
| Indazole | 23.42 |
| 5-aminoindazole | 12.32 |
| 6-nitroindazole | 19.22 |
| Celecoxib (Control) | 5.10 |
Anticancer Modulating Activity via Kinase Inhibition Pathways
The indazole core is a privileged scaffold in medicinal chemistry for the development of protein kinase inhibitors for cancer therapy. nih.govrsc.org Numerous indazole derivatives have been developed as potent and specific inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are crucial in cancer cell signaling pathways. nih.govrsc.org Several indazole-based kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, are commercially available for treating various cancers. rsc.orgnih.govresearchgate.net
Indazole derivatives have been shown to target multiple kinase signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Many indazole derivatives are potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can reduce blood flow to tumor cells, thereby suppressing tumor growth. nih.gov Axitinib, for example, is a potent inhibitor of VEGFR. nih.gov
Fibroblast Growth Factor Receptor (FGFR): Novel indazole derivatives have been developed as highly potent and selective inhibitors of FGFR. nih.gov For instance, one 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative was identified as a potent FGFR1 inhibitor with an IC50 value of 69.1 ± 19.8 nM. nih.gov More recently, a series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, with compound 27i showing an IC50 of 2.4 nM for FGFR4 and potent antitumor activity in a xenograft mouse model. nih.gov
Other Kinase Targets: Indazole-based compounds have been designed to inhibit a wide range of other kinases. This includes Bcr-Abl, where a 1H-indazol-3-amine derivative showed potent inhibition of both wild-type and T315I mutant forms. nih.gov Other targets include extracellular signal-regulated kinases (ERK1/2), Tie-2, and EphB4, demonstrating the versatility of the indazole scaffold in generating multi-target receptor tyrosine kinase (RTK) inhibitors. nih.gov
The effective anticancer activity of these molecules has prompted further design and characterization of indazole derivatives as potential therapeutic agents. nih.gov
Table 2: Examples of Indazole Derivatives as Kinase Inhibitors nih.gov
| Compound Class | Target Kinase | Example Compound | IC50 Value |
| 1H-indazol-3-amine | Bcr-AblWT | 89 | 0.014 µM |
| 1H-indazol-3-amine | Bcr-AblT315I | 89 | 0.45 µM |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | FGFR1 | 101 | 69.1 nM |
| 1H-indazole amide | ERK1/2 | 116 | 9.3 nM |
| Multi-target Indazole | VEGFR-2 | 133 | 3.45 nM |
| Multi-target Indazole | Tie-2 | 133 | 2.13 nM |
| Multi-target Indazole | EphB4 | 133 | 4.71 nM |
Monoamine Reuptake Inhibition Profile
The indazole nucleus has also been investigated for its potential to inhibit monoamine oxidase (MAO) enzymes. researchgate.netdntb.gov.ua MAO-A and MAO-B are key enzymes that metabolize neurotransmitter amines and are important targets in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net
A study of C5- and C6-substituted indazole derivatives explored their MAO inhibition potencies. researchgate.net While most compounds in the series were not potent inhibitors of human MAO-A (hMAO-A), one derivative did show submicromolar inhibition with an IC50 value of 0.745 µM. researchgate.net
In contrast, the entire series of compounds demonstrated potent inhibition of human MAO-B (hMAO-B), with all exhibiting submicromolar IC50 values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring yielded particularly potent MAO-B inhibitors, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further investigation into the mechanism revealed a competitive mode of MAO inhibition. researchgate.net These findings indicate that the indazole scaffold is a promising template for developing selective MAO-B inhibitors.
In Vitro and In Vivo Metabolic Stability in Preclinical Models
The metabolic stability of a compound is a critical parameter assessed during preclinical drug development, as it influences in vivo pharmacokinetic properties like half-life and bioavailability. utsouthwestern.edunih.gov In vitro models using liver fractions (such as microsomes and S9 fractions) and intact hepatocytes are standard methods for evaluating a compound's susceptibility to biotransformation. utsouthwestern.edunih.gov
Studies on the metabolic stability of certain indazole derivatives have shown promising results. In one investigation, several azine derivatives, presumably containing an indazole moiety, were tested for their stability in the presence of human liver microsomes. The results indicated a high resistance to metabolism, with the compounds showing metabolic stability percentages of no less than 97%. researchgate.net Some specific compounds were found to be exceptionally stable (>99.9%), while others underwent only slight metabolization. researchgate.net
The liver is the primary site of drug metabolism, involving Phase I reactions (e.g., oxidation via Cytochrome P450 enzymes, typically assessed in microsomes) and Phase II reactions (e.g., conjugation, assessed in S9 fractions or hepatocytes). utsouthwestern.edu High metabolic stability in these preclinical models suggests that a compound may have a lower clearance rate and a longer duration of action in vivo, which are often desirable characteristics for a therapeutic agent. utsouthwestern.edunih.gov However, for slowly metabolized compounds, accurately predicting in vivo clearance from in vitro data can be challenging. nih.gov
Advanced Computational and Theoretical Investigations of Indazole Compounds
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity (e.g., DFT, FMO, MEP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For 1-(6-amino-1H-indazol-1-yl)propan-2-ol, these calculations would elucidate its electronic structure, stability, and reactivity. Methods like Frontier Molecular Orbital (FMO) analysis would identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) mapping would reveal the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential intermolecular interactions.
Molecular Dynamics Simulations and Conformational Landscape Analysis
To understand the dynamic behavior and conformational flexibility of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's conformational landscape. By analyzing the various conformations the molecule can adopt in a simulated physiological environment, researchers can identify the most stable and biologically relevant shapes. This information is critical for understanding how the molecule might interact with biological targets.
Molecular Docking and Receptor-Ligand Interaction Modeling for Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. For this compound, docking studies would be instrumental in identifying potential protein targets and characterizing the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This modeling provides a structural basis for the compound's potential mechanism of action and can guide the design of more potent and selective analogs.
Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Research
In the early stages of drug discovery, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. For this compound, these in silico predictions would estimate its drug-likeness, including properties like solubility, permeability, and potential for metabolic breakdown. Predicting these characteristics helps to identify potential liabilities and allows for the optimization of the molecular structure to improve its pharmacokinetic profile before advancing to more resource-intensive preclinical testing.
Analytical Methodologies for Characterization of Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(6-amino-1H-indazol-1-yl)propan-2-ol, ¹H, ¹³C, and ¹⁵N NMR would collectively provide a complete picture of the molecular framework.
¹H NMR spectroscopy would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the protons of the propanol (B110389) side chain (CH₂, CH, and CH₃), the hydroxyl (-OH) proton, and the amino (-NH₂) protons. Spin-spin coupling patterns would reveal the connectivity between adjacent protons, for instance, the doublet for the methyl group coupling to the single proton on the adjacent carbon. The integration of these signals would correspond to the number of protons in each specific environment.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom would produce a distinct peak, allowing for the identification of the aromatic carbons of the indazole ring and the aliphatic carbons of the propanol substituent. The chemical shifts of these carbons provide insight into their electronic environment.
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct information about the nitrogen atoms in the indazole ring and the amino group. rsc.org The chemical shifts would confirm the hybridization states and chemical environments of the nitrogen atoms, which is crucial for distinguishing between different isomers of substituted indazoles. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is illustrative, based on typical chemical shift ranges for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Indazole Aromatic | ¹H | 6.5 - 8.0 | Singlet, Doublet | Shifts and coupling depend on substitution pattern. |
| Amino Group | ¹H | 3.5 - 5.0 (broad) | Singlet | Position can vary with solvent and concentration. |
| N-CH₂ | ¹H | 4.0 - 4.5 | Multiplet | Diastereotopic protons may show complex splitting. |
| CH-OH | ¹H | 3.8 - 4.2 | Multiplet | Coupled to adjacent CH₂ and CH₃ protons. |
| Hydroxyl | ¹H | 1.5 - 4.0 (broad) | Singlet | Exchangeable with D₂O. |
| Methyl | ¹H | 1.1 - 1.3 | Doublet | Coupled to the adjacent CH proton. |
| Indazole Aromatic | ¹³C | 110 - 150 | - | Specific shifts confirm substitution. |
| N-CH₂ | ¹³C | 50 - 60 | - | Carbon attached to the indazole nitrogen. |
| CH-OH | ¹³C | 65 - 75 | - | Carbon bearing the hydroxyl group. |
| Methyl | ¹³C | 20 - 30 | - | Terminal methyl group carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI-MS) would be used to generate ions of the intact molecule.
The primary application would be the confirmation of the compound's molecular weight (C₁₀H₁₄N₄O, exact mass: 206.1168 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other compounds with the same nominal mass.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. Expected fragmentation pathways for this molecule would include the loss of water from the propanol side chain, cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene (B1212753) group, and fragmentation of the indazole ring itself. These fragmentation patterns serve as a molecular fingerprint that helps to confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands.
The presence of the alcohol and amine functional groups would be readily identifiable. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The N-H stretching vibrations of the primary amino group would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. Other key signals would include C-H stretching vibrations for the aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹) portions of the molecule, and C=C and C=N stretching vibrations within the indazole ring system in the 1450-1650 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions specific to the molecule as a whole. docbrown.info
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (often two peaks) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C/C=N | Stretch | 1450 - 1650 | Medium to Strong |
| C-O | Stretch | 1050 - 1250 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Conformation
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
For this compound, a successful crystallographic analysis would yield a wealth of data, including precise bond lengths, bond angles, and torsion angles. nih.gov It would confirm the connectivity of the atoms and the planarity of the indazole ring system. nih.govmdpi.com Furthermore, it would reveal the conformation of the flexible propanol side chain and the packing of molecules in the crystal lattice. This technique is particularly valuable for identifying intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which play a crucial role in determining the solid-state structure and properties of the material. nih.gov
Chromatographic Techniques (e.g., HPLC, LC) for Purity Assessment and Quantification in Research Settings
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose in research and pharmaceutical settings.
To analyze this compound, a reverse-phase (RP) HPLC method would likely be developed. sielc.com In this setup, the compound would be passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. sielc.comsielc.com A UV detector would be suitable for detection, as the indazole ring is a strong chromophore.
The retention time of the main peak would be characteristic of the compound under specific conditions. The area of this peak is proportional to the concentration, allowing for quantitative analysis. By analyzing the chromatogram for the presence of other peaks, the purity of the sample can be determined with high accuracy. osha.gov This method is also scalable and can be adapted for preparative separation to isolate the pure compound from reaction byproducts or starting materials. sielc.comsielc.com
Intellectual Property and Research Landscape of Indazole Based Compounds
Overview of Patent Applications Involving Indazole Derivatives as Bioactive Agents
The pharmacological significance of the indazole nucleus is underscored by the vast number of patent applications filed for its derivatives. nih.gov These patents cover a wide array of therapeutic areas, reflecting the scaffold's versatility in drug design. A review of patents from recent years reveals a strong focus on oncology and inflammatory diseases, with a significant number of applications also targeting neurological and cardiovascular disorders. nih.govnih.gov
The patent literature demonstrates that indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov This has led to the development and patenting of several approved anticancer drugs, including Axitinib and Pazopanib. researchgate.net Beyond kinase inhibition, patent applications have also claimed the use of indazole derivatives for their anti-inflammatory, analgesic, anti-HIV, and neuroprotective properties. researchgate.neteurekaselect.comresearchgate.net
The following interactive table provides a summary of representative therapeutic areas and biological targets for which indazole derivatives have been the subject of patent applications.
| Therapeutic Area | Biological Target Example | Representative Patent Application Focus | Reference(s) |
| Oncology | Protein Kinases (e.g., VEGFR, Aurora Kinase, PLK4) | Small molecule inhibitors for various cancers, including renal cell carcinoma and breast cancer. | nih.govnih.govnih.gov |
| Inflammatory Diseases | p38 MAP Kinase, Cyclooxygenase (COX) | Agents for treating rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. | nih.govnih.gov |
| Neurological Disorders | 5-HT3 Receptor, Cannabinoid (CB1) Receptor | Antiemetics, and treatments for neurodegenerative diseases and pain. | nih.govgoogle.comgoogle.com |
| Infectious Diseases | HIV Protease, Bacterial Enzymes | Antiviral (HIV) and antibacterial agents. | researchgate.netnih.govresearchgate.net |
| Cardiovascular Diseases | Platelet Aggregation Inhibitors | Agents for circulatory disorders and thrombosis. | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list of all patent applications.
Strategic Approaches to Drug Discovery and Development Based on the Indazole Scaffold in Academic and Industrial Research
The journey of an indazole-based compound from a laboratory curiosity to a potential therapeutic agent is guided by several strategic approaches in both academic and industrial research settings. These strategies often begin with the recognition of the indazole core as a validated pharmacophore for a specific biological target. researchgate.netmdpi.com
Scaffold-Based and Fragment-Based Drug Design: A primary strategy involves using the indazole scaffold as a starting point for building novel drug candidates. Researchers in academia and industry often employ scaffold-based design, where the indazole core is decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments containing the indazole motif are screened for binding to a target protein. Promising fragments are then grown or linked to develop more potent lead compounds.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing the biological activity of indazole derivatives. researchgate.netnih.gov These studies involve synthesizing a series of analogues where specific positions on the indazole ring or its substituents are modified. The biological activity of these analogues is then tested to understand how different structural features influence the compound's interaction with its target. For instance, research has shown that substitution at the N1, C3, and C6 positions of the indazole ring can significantly impact the potency and selectivity of kinase inhibitors. nih.gov
Target-Centric Discovery: In many drug discovery programs, the process begins with a specific biological target, such as an enzyme or receptor, that is implicated in a disease. High-throughput screening (HTS) of large compound libraries is often employed to identify initial "hits" that modulate the activity of the target. researchgate.net Indazole-containing compounds frequently emerge as hits in these screens due to their favorable chemical properties. These hits are then subjected to medicinal chemistry optimization to improve their drug-like properties.
Computational and In Silico Methods: Modern drug discovery heavily relies on computational tools to accelerate the process. mdpi.com Molecular docking studies, for example, are used to predict how indazole derivatives will bind to the active site of a target protein. nih.gov These predictions can guide the design of new analogues with improved binding affinity. Quantitative structure-activity relationship (QSAR) models are also developed to correlate the chemical structure of indazole derivatives with their biological activity, enabling the prediction of the potency of virtual compounds before they are synthesized.
The successful application of these strategies is evident in the number of indazole-based compounds that have entered clinical trials and reached the market. researchgate.netnih.gov The table below highlights some key examples.
| Compound Name | Primary Target(s) | Therapeutic Area | Development Status |
| Axitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | Marketed |
| Pazopanib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Marketed |
| Entrectinib | TRK, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Marketed |
| Niraparib | PARP | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Marketed |
| Granisetron | 5-HT3 Receptor | Antiemetic | Marketed |
| Benzydamine | Anti-inflammatory | Anti-inflammatory, Analgesic | Marketed |
| ARRY-371797 | p38α (MAPK14) | Cardiology (LMNA-related dilated cardiomyopathy) | Clinical Trials |
The continuous exploration of novel synthetic methodologies to access diverse indazole derivatives further fuels the drug discovery engine. nih.govresearchgate.net Both academic labs and pharmaceutical companies are actively developing new reactions to functionalize the indazole scaffold in previously inaccessible ways, opening up new chemical space for the discovery of next-generation therapeutics. nih.gov
Q & A
How can researchers optimize the synthesis of 1-(6-amino-1H-indazol-1-yl)propan-2-ol to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For indazole derivatives, nucleophilic substitution reactions between 6-aminoindazole and epoxide precursors (e.g., epichlorohydrin derivatives) are common. Key considerations include:
- Temperature Control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Catalyst Use : Base catalysts like K₂CO₃ or Et₃N facilitate deprotonation of the indazole NH group, enhancing nucleophilicity.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity.
- Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR and high-resolution mass spectrometry (HRMS) .
What advanced techniques are recommended for structural characterization of this compound?
Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:
How should researchers resolve contradictions in reported bioactivity data for indazole derivatives?
Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. To address this:
- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls .
- Purity Threshold : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities.
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to establish potency ranges across independent labs .
- Structural Confirmation : Re-validate compound identity using X-ray or NMR if discrepancies persist .
What mechanistic approaches are suitable for studying target interactions of this compound?
Advanced Methodological Answer:
Mechanistic studies require interdisciplinary techniques:
- Molecular Docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real time .
- Cellular Assays : Use fluorescence-based reporters (e.g., GFP-tagged proteins) to track intracellular target engagement .
- Metabolic Profiling : LC-MS/MS identifies metabolites to assess stability and off-target effects .
How can structure-activity relationship (SAR) studies enhance the design of indazole derivatives?
Advanced Methodological Answer:
SAR studies focus on systematic structural modifications:
- Core Modifications : Introduce substituents at the indazole 3-position to assess steric/electronic effects on activity .
- Side-Chain Variation : Replace the propan-2-ol group with other alcohols (e.g., ethylene glycol) to optimize solubility .
- Pharmacophore Mapping : Use computational tools (e.g., PharmaGist) to identify critical hydrogen-bond donors/acceptors .
- In Vivo Validation : Prioritize derivatives with favorable pharmacokinetics (e.g., logP < 3, metabolic stability in liver microsomes) .
What strategies ensure reproducibility in analytical method development for this compound?
Methodological Answer:
Reproducibility hinges on rigorous validation:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) and column (C18) to achieve baseline separation. Validate parameters (linearity, LOD/LOQ) per ICH guidelines .
- Stability Studies : Test under accelerated conditions (40°C/75% RH) to identify degradation products .
- Cross-Lab Collaboration : Share reference standards and protocols to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
